

# Application Notes and Protocols for PFK-158 Powder

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Pfk-158*

Cat. No.: *B610067*

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These application notes provide detailed information and protocols for the proper storage, handling, and use of **PFK-158**, a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). Adherence to these guidelines is crucial for ensuring the stability, activity, and reproducibility of experimental results.

## Product Information

- Name: **PFK-158**
- Synonyms: ACT-**PFK-158**
- CAS Number: 1462249-75-7
- Molecular Formula:  $C_{18}H_{11}F_3N_2O$
- Molecular Weight: 328.29 g/mol
- Appearance: White to light yellow solid powder.
- Mechanism of Action: **PFK-158** is a selective inhibitor of PFKFB3, an enzyme that plays a key role in glycolysis by producing fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1).<sup>[1]</sup> By inhibiting PFKFB3, **PFK-158** reduces glycolytic flux,

leading to decreased glucose uptake, ATP production, and lactate release in cancer cells.[2]  
This metabolic reprogramming can induce apoptosis and autophagy.[2]

## Recommended Storage Conditions

Proper storage of **PFK-158** powder is essential to maintain its stability and efficacy. The following table summarizes the recommended storage conditions based on information from various suppliers.

Form	Storage Temperature	Duration	Notes
Powder	-20°C	3 years	Recommended for long-term storage.[2] [3]
4°C	2 years	Suitable for shorter-term storage.	
In Solvent	-80°C	6 months	In a suitable solvent such as DMSO. Aliquot to avoid repeated freeze-thaw cycles.
-20°C	1 month	For shorter-term storage of solutions.	

## Handling and Solution Preparation

Caution: **PFK-158** is for research use only. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, lab coat, and safety glasses), should be followed.

### Powder Handling

- **PFK-158** powder should be handled in a well-ventilated area.
- Avoid inhalation of the powder and contact with skin and eyes.

- The powder is described as a solid and should be weighed accurately using a calibrated analytical balance.

## Preparation of Stock Solutions for In Vitro Use

Dimethyl sulfoxide (DMSO) is the most common solvent for preparing **PFK-158** stock solutions for in vitro experiments.

Protocol for Preparing a 10 mM Stock Solution in DMSO:

- Materials:
  - **PFK-158** powder (MW: 328.29)
  - Anhydrous, high-purity DMSO
  - Sterile, conical-bottom polypropylene or glass vials
  - Calibrated pipettes
- Procedure:
  1. Equilibrate the **PFK-158** vial to room temperature before opening to prevent moisture condensation.
  2. Weigh out the desired amount of **PFK-158** powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.28 mg of **PFK-158**.
  3. Add the appropriate volume of DMSO to the **PFK-158** powder. For a 10 mM solution, add 1 mL of DMSO for every 3.28 mg of powder.
  4. Vortex or sonicate the solution until the powder is completely dissolved. Gentle warming may assist in dissolution, but avoid excessive heat.
  5. Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
  6. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage as recommended in the table above.

## Experimental Protocols

The following are generalized protocols for key experiments involving **PFK-158**. It is recommended to optimize these protocols for specific cell lines and experimental conditions.

### Cell Viability Assay (MTT Assay)

This protocol is adapted from methodologies described in studies utilizing **PFK-158** to assess its effect on cancer cell proliferation.

- Cell Seeding:
  - Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100  $\mu$ L of complete growth medium.
  - Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO<sub>2</sub> to allow for cell attachment.
- Treatment with **PFK-158**:
  - Prepare a serial dilution of **PFK-158** from your stock solution in a complete growth medium.
  - Remove the old medium from the wells and add 100  $\mu$ L of the medium containing the desired concentrations of **PFK-158**. Include a vehicle control (medium with the same concentration of DMSO as the highest **PFK-158** concentration).
  - Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
- MTT Addition and Incubation:
  - Add 20  $\mu$ L of MTT solution (5 mg/mL in PBS) to each well.
  - Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
- Formazan Solubilization and Absorbance Reading:

- Carefully remove the medium from each well.
- Add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Shake the plate gently for 5-10 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
  - Calculate the percentage of cell viability relative to the vehicle control.
  - Plot the cell viability against the **PFK-158** concentration to determine the IC<sub>50</sub> value.

## Western Blot Analysis for PFKFB3 and Autophagy Markers

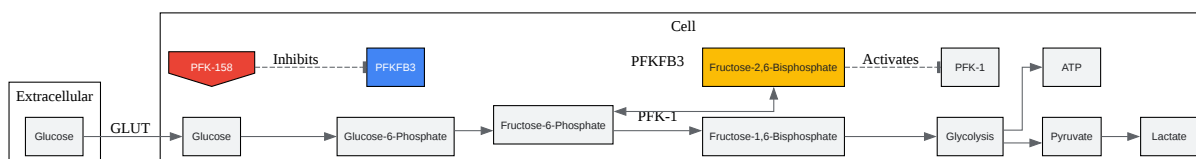
This protocol allows for the assessment of **PFK-158**'s effect on the expression of its target, PFKFB3, and key autophagy proteins like LC3B and p62.

- Cell Lysis:
  - After treatment with **PFK-158** for the desired time, wash the cells with ice-cold PBS.
  - Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  - Scrape the cells and collect the lysate.
- Protein Quantification:
  - Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
  - Determine the protein concentration of the supernatant using a BCA protein assay.
- SDS-PAGE and Protein Transfer:
  - Denature equal amounts of protein (e.g., 20-30  $\mu$ g) by boiling in Laemmli sample buffer.
  - Separate the proteins by SDS-PAGE.

- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
  - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  - Incubate the membrane with primary antibodies against PFKFB3, LC3B, p62, and a loading control (e.g., GAPDH or  $\beta$ -actin) overnight at 4°C.
  - Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane again with TBST.
- Detection:
  - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
  - Quantify the band intensities using image analysis software and normalize to the loading control.

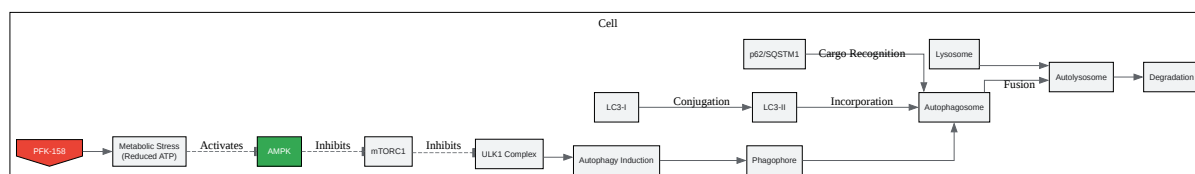
## Signaling Pathways and Visualizations

**PFK-158** primarily targets the glycolytic pathway and has been shown to induce autophagy. The following diagrams illustrate these pathways.



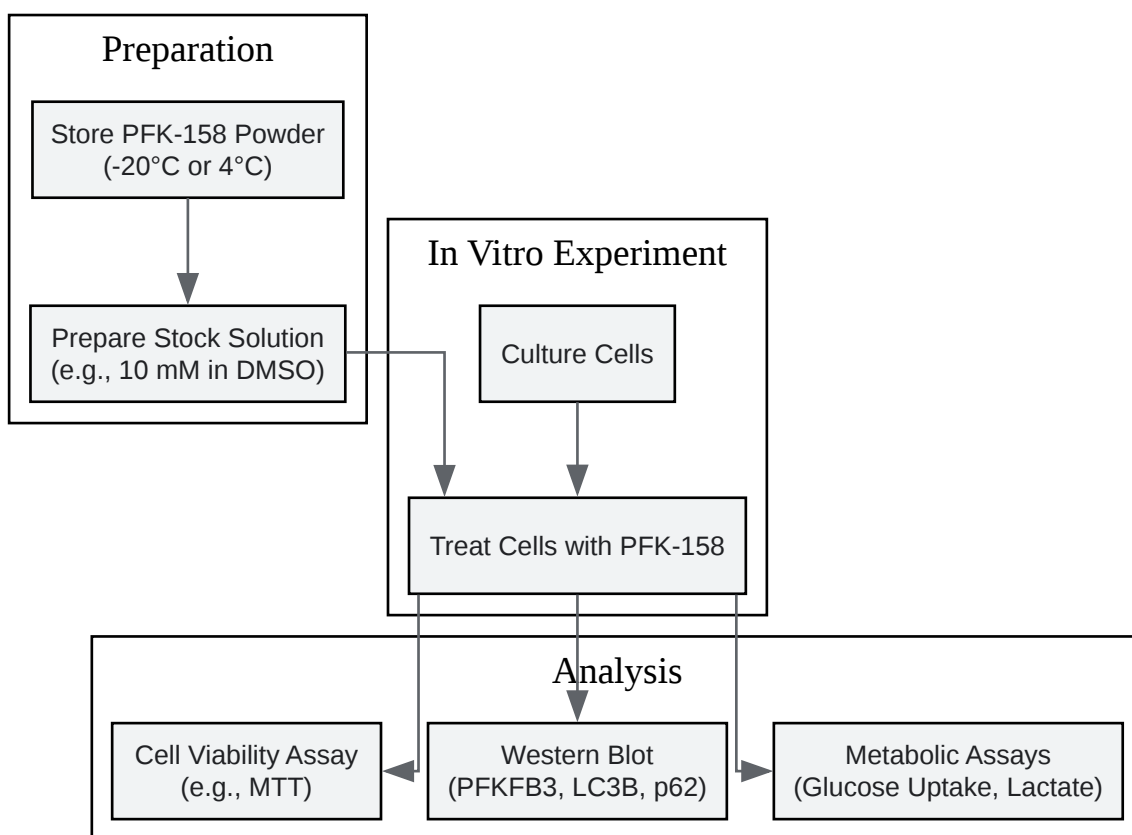
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Caption: **PFK-158** inhibits PFKFB3, reducing glycolysis.



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Caption: **PFK-158** induces autophagy via metabolic stress.



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Caption: General workflow for in vitro **PFK-158** experiments.

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## References

- 1. Therapeutic targeting of PFKFB3 with a novel glycolytic inhibitor PFK158 promotes lipophagy and chemosensitivity in gynecologic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of PFKFB3 and PFKFB4 in Cancer: Genetic Basis, Impact on Disease Development/Progression, and Potential as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]



- 3. portlandpress.com [portlandpress.com]
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